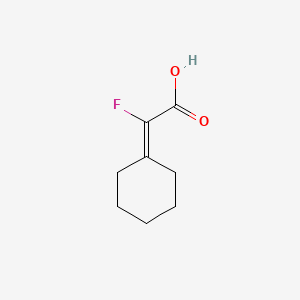

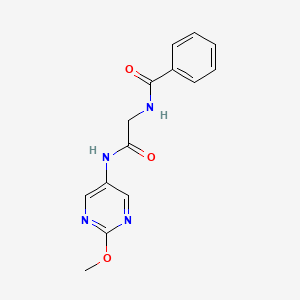

![molecular formula C17H15N3O4S B2551249 N'-(4-甲氧基苯并[d]噻唑-2-基)-2,3-二氢苯并[b][1,4]二恶英-2-碳酰肼 CAS No. 851978-50-2](/img/structure/B2551249.png)

N'-(4-甲氧基苯并[d]噻唑-2-基)-2,3-二氢苯并[b][1,4]二恶英-2-碳酰肼

描述

Synthesis Analysis

The compound N'-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide is not directly reported in the provided papers, but related synthesis methods can be inferred. For instance, the synthesis of a structurally related compound, N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, was achieved through an acid-catalyzed reaction involving 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide and 4-methoxybenzaldehyde in ethanol under reflux conditions . This suggests that the synthesis of the compound might also involve a condensation reaction under similar conditions, possibly using a 2,3-dihydrobenzo[b][1,4]dioxine derivative and an appropriate thiazolyl carbohydrazide.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques. For example, the structure of the triazole derivative mentioned above was confirmed by infrared spectroscopy, nuclear magnetic resonance, mass spectroscopy, single crystal X-ray diffraction, and microanalysis . These techniques could similarly be applied to determine the molecular structure of N'-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide, ensuring the correct identification of functional groups, the overall molecular geometry, and the presence of any stereochemical elements.

Chemical Reactions Analysis

While the specific chemical reactions of the compound are not detailed, the synthesis of related compounds involves reactions such as oxidative aminocarbonylation-cyclization, which was used to synthesize 2,3-dihydrobenzo[1,4]dioxine derivatives . This indicates that the compound might also undergo similar cyclization reactions or could be synthesized through related pathways involving palladium-catalyzed reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported, but by analogy, the related compounds synthesized in the papers show significant activity in biological assays. For example, some benzimidazole derivatives exhibited good scavenging activity of DPPH radicals, indicating antioxidant properties . This suggests that N'-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide might also possess similar properties, which could be explored in further studies.

科学研究应用

密度泛函理论 (DFT) 建模和蒙特卡罗模拟

Obot 等人 (2016 年) 对希夫碱(包括与查询化合物具有相似结构特征的希夫碱)的研究使用了密度泛函理论 (DFT) 和蒙特卡罗模拟来评估其对钢腐蚀的抑制性能。该研究重点评估了与抑制活性相关的电子参数,并发现理论数据与实验结果基本一致,表明在防腐中具有潜在应用 (Obot, Kaya, Kaya, & Tüzün, 2016)。

新型衍生物的合成和抗菌活性

Abd Alhameed 等人 (2019 年) 对新型噻唑烷-2,4-二酮羧酰胺和氨基酸衍生物的合成进行了研究,并通过各种方法对其进行了表征,评估了它们的抗菌和抗真菌活性。一些衍生物表现出从弱到中等的抗菌和抗真菌活性,表明这些化合物在开发新型抗菌剂方面具有潜力 (Abd Alhameed 等人,2019 年)。

抗氧化和抗癌活性

Tumosienė 等人 (2020 年) 合成了 3-[(4-甲氧基苯基)氨基]丙烷肼的衍生物,并评估了它们的抗氧化和抗癌活性。一些化合物表现出的抗氧化活性优于抗坏血酸,并对人癌细胞系表现出细胞毒性,表明具有治疗应用潜力 (Tumosienė 等人,2020 年)。

潜在的生物活性希夫碱化合物

Sirajuddin 等人 (2013 年) 合成了具有潜在生物活性的希夫碱化合物,包括抗菌、抗真菌和抗氧化活性。这些化合物还显示出与鲑鱼精子 DNA 相互作用,表明它们在药物设计和开发中具有潜力 (Sirajuddin, Uddin, Ali, & Tahir, 2013)。

属性

IUPAC Name |

N'-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S/c1-22-12-7-4-8-14-15(12)18-17(25-14)20-19-16(21)13-9-23-10-5-2-3-6-11(10)24-13/h2-8,13H,9H2,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLRMPWNFMVGNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3COC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801326184 | |

| Record name | N'-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815253 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N'-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide | |

CAS RN |

851978-50-2 | |

| Record name | N'-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

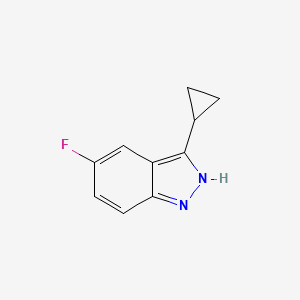

![2-(4-Chlorophenyl)-4-[(4-chlorophenyl)methoxy]-5-methyl-1,3-thiazole](/img/structure/B2551170.png)

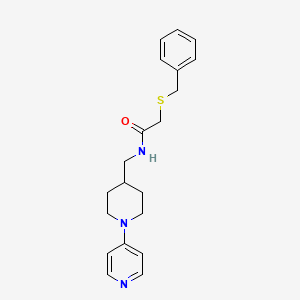

![N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2551171.png)

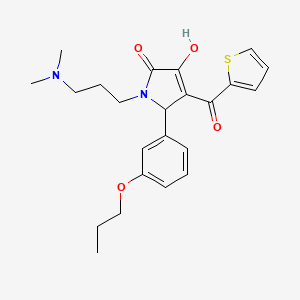

![2-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2551172.png)

![6-(2,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2551174.png)

![1-Tert-butyl-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2551181.png)

![3-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2551183.png)

![N-[2,4-Dimethyl-5-(trifluoromethyl)pyrazol-3-yl]-3-ethenylsulfonylpropanamide](/img/structure/B2551184.png)